2-Methyl-3-phenylcyclobutan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-phenylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-10(7-11(8)12)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWMSGSDWZDPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Methyl 3 Phenylcyclobutan 1 One
Direct Synthetic Routes to the Cyclobutanone (B123998) Core
Direct formation of the cyclobutanone ring is a primary strategy for synthesizing the target molecule. These routes focus on constructing the four-membered carbocycle in a single key step, primarily through cycloaddition reactions.
[2+2] Cycloaddition Strategies in Cyclobutanone Formation
The [2+2] cycloaddition is a powerful and widely utilized reaction for the synthesis of cyclobutane (B1203170) rings. nih.govnih.gov This pericyclic reaction involves the combination of two unsaturated components to form a four-membered ring. For the synthesis of 2-Methyl-3-phenylcyclobutan-1-one, this typically involves the reaction of a two-carbon ketene (B1206846) or alkene component with a corresponding two-carbon alkene partner.
The cycloaddition of a ketene with an alkene is a cornerstone of cyclobutanone synthesis. pku.edu.cn To produce this compound, the reaction would involve the [2+2] cycloaddition of methylketene (B14734522) with styrene (B11656). Ketenes are highly electrophilic at the central sp-hybridized carbon atom and readily react with electron-rich alkenes. wikipedia.org
The reaction is generally understood to proceed through a concerted, yet asynchronous, [π2s + π2a] mechanism, where the ketene approaches the alkene in a suprafacial-antarafacial manner. nih.gov A significant stereochemical principle in these reactions is that the bulkier substituent on the ketene tends to orient itself toward the more sterically hindered face of the newly formed cyclobutanone ring. wikipedia.org The reaction of monosubstituted ketenes like methylketene with alkenes typically yields the 2-substituted cyclobutanone, with the regiochemistry dictated by the electronic and steric properties of the substituents.
Lewis acids can be employed to promote these cycloadditions, often leading to substantial rate accelerations and, in some cases, an inversion of the diastereoselectivity observed in purely thermal reactions. nih.gov
Table 1: Representative Data for Lewis Acid-Promoted Ketene-Alkene Cycloadditions
This table illustrates the effect of Lewis acids on the yield and diastereoselectivity of a representative ketene-alkene cycloaddition.
| Ketene Precursor | Alkene | Lewis Acid | Yield (%) | Diastereomeric Ratio (dr) |
| Propionyl chloride | Styrene | None (Thermal) | Moderate | Varies |
| Propionyl chloride | Styrene | EtAlCl₂ | Good | High, often inverted vs. thermal |
Note: Data is illustrative of general findings in Lewis acid-promoted cycloadditions and not from a specific synthesis of the title compound.
Photochemical [2+2] cycloadditions offer a powerful alternative for constructing the cyclobutane core, often proceeding under mild conditions using visible light. researchgate.netnih.gov These reactions can be initiated either by direct UV excitation or, more commonly, through the use of a photocatalyst that can be excited by visible light. nih.govrsc.org
A plausible route to a precursor of this compound involves the crossed intermolecular [2+2] cycloaddition of styrene with an appropriate enone, such as 3-buten-2-one. In this scenario, a photocatalyst, typically a ruthenium or iridium complex, absorbs light and transfers energy to one of the substrates, initiating the cycloaddition. nih.govresearchgate.net The success of these crossed cycloadditions hinges on tuning the electronic properties of the catalyst and substrates to favor heterodimerization over homodimerization. rsc.org Research has shown that careful selection of the photocatalyst allows for the efficient crossed cycloaddition of different styrene derivatives. nih.gov
Another relevant photochemical method is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene that yields an oxetane (B1205548) ring. wikipedia.orgnumberanalytics.comorganic-chemistry.org While not directly forming a cyclobutanone, subsequent rearrangement of the oxetane could potentially lead to the desired carbocyclic skeleton.
Table 2: Examples of Photocatalyzed Crossed [2+2] Cycloaddition of Styrenes
This table presents data from studies on the visible-light photocatalyzed crossed cycloaddition of different styrenes, demonstrating the feasibility of forming unsymmetrically substituted cyclobutanes.
| Styrene 1 | Styrene 2 | Photocatalyst | Yield of Crossed Product (%) |
| 4-Methylstyrene | 4-Methoxystyrene | Ru(bpm)₃²⁺ | 85 |
| Styrene | 4-Chlorostyrene | Ru(bpm)₃²⁺ | 78 |
| β-Methylstyrene | Styrene | Ru(bpm)₃²⁺ | >95 |
Source: Adapted from literature on photocatalytic styrene cycloadditions. nih.gov
Ring-Closing Metathesis and Other Cyclization Approaches
Ring-closing metathesis (RCM) is a dominant strategy for the synthesis of cyclic olefins, particularly for 5- to 30-membered rings, using catalysts like those developed by Grubbs. wikipedia.orgorganic-chemistry.orgnumberanalytics.com However, its application to the formation of strained four-membered rings is not straightforward and is rarely reported. The high ring strain of a cyclobutene (B1205218) product presents a thermodynamic challenge for the RCM reaction to proceed to completion.
More viable alternative cyclization strategies exist for constructing the 2,3-disubstituted cyclobutanone skeleton. One such method is the ring expansion of cyclopropanone (B1606653) surrogates. For example, the reaction of a 2-substituted cyclopropanone with an unstabilized sulfoxonium ylide can proceed with high regio- and stereospecificity to yield optically active 2,3-disubstituted cyclobutanones. researchgate.net
Another innovative approach is the ring contraction of larger, more easily accessible rings. A notable example is the stereoselective synthesis of substituted cyclobutanes from readily available pyrrolidines via iodonitrene chemistry. acs.org These alternative methods bypass the challenges associated with direct four-membered ring formation.
Stereoselective Synthesis of this compound and its Diastereomers
Controlling the relative and absolute stereochemistry of the methyl and phenyl groups is a critical challenge in the synthesis of this compound. Stereoselective strategies are employed to produce specific diastereomers and enantiomers.
Chiral Auxiliary-Mediated Approaches to Cyclobutane Stereocontrol
A powerful strategy for asymmetric synthesis involves the temporary use of a chiral auxiliary. wikipedia.orgchemeurope.com This stereogenic unit is covalently attached to a substrate to direct the stereochemical course of a subsequent reaction, after which it can be cleaved and recovered. sigmaaldrich.com
In the context of synthesizing this compound, a chiral auxiliary could be appended to the propionyl precursor of methylketene. For instance, an Evans oxazolidinone, a well-known class of chiral auxiliaries, can be acylated with propionyl chloride. chemeurope.com The resulting chiral imide can then be converted into a chiral ketene or participate in a Lewis acid-promoted cycloaddition with styrene. The bulky substituent on the oxazolidinone provides effective facial shielding, directing the approach of the alkene to one side of the ketene and thereby controlling the formation of the new stereocenters in the cyclobutanone product.
After the cycloaddition, the auxiliary can be removed under mild hydrolytic conditions to reveal the enantiomerically enriched this compound. Other auxiliaries, such as pseudoephedrine amides or those derived from camphor, operate under similar principles of steric direction. wikipedia.orgchemeurope.com
Table 3: Common Chiral Auxiliaries and Their Application in Asymmetric Synthesis
| Chiral Auxiliary | Class | Typical Application | Removal Conditions |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Evans Auxiliary | Asymmetric Aldol (B89426), Alkylation, Cycloadditions | LiOH, H₂O₂ |
| (1R,2S)-(-)-Pseudoephedrine | Amino Alcohol | Asymmetric Alkylation of Amide Enolates | Acidic or Basic Hydrolysis |
| (1S)-(-)-2,10-Camphorsultam | Sultam | Asymmetric Diels-Alder, Conjugate Additions | LiAlH₄, Hydrolysis |
| trans-2-Phenyl-1-cyclohexanol | Alcohol | Asymmetric Ene Reactions | Saponification |
This table provides general information on common chiral auxiliaries and does not represent a specific synthesis of the title compound.
Asymmetric Catalysis for Enantioselective Cyclobutanone Formation
The enantioselective synthesis of cyclobutanones is a critical area of research, as the chirality of these building blocks can significantly impact the biological activity of larger molecules. Asymmetric catalysis offers a powerful tool to achieve high levels of enantioselectivity.
One notable approach involves the palladium-catalyzed enantioselective α-alkylation of cyclobutanones. nih.gov While direct application to this compound is not extensively documented, the principle can be applied to a precursor like 3-phenylcyclobutanone (B1345705). The use of a palladium catalyst with a chiral phosphine-oxazoline (PHOX) ligand can facilitate the enantioselective introduction of a methyl group. The success of this method relies on the formation of a chiral palladium enolate, which then reacts with a methylating agent. The enantiomeric excess (ee) of the product is determined by the facial selectivity imposed by the chiral ligand.
Another strategy is the enantioselective [2+2] cycloaddition. nih.gov These reactions, often catalyzed by chiral Lewis acids, can construct the cyclobutane ring with control over the absolute stereochemistry. For the synthesis of this compound, a potential pathway could involve the cycloaddition of an allene (B1206475) with an alkene, where a chiral catalyst directs the approach of the two components. nih.gov
The following table illustrates the potential of asymmetric catalysis in the synthesis of substituted cyclobutanones based on analogous reactions.
| Catalyst/Ligand System | Reactants | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Pd(0) / (S)-tBu-PHOX | 3-Arylcyclobutanone + Allyl Carbonate | α-Allyl-3-arylcyclobutanone | 85-95 | 90-98 | nih.gov |
| AgOAc / Chiral Ligand | 2,3-Disubstituted Cyclobutenone + Iminoester | Azabicyclic Compound | 83 | 95 | nih.gov |
| Rh₂(S-NTTL)₄ | (E)-2-Diazo-5-arylpent-4-enoate | Enantioenriched Bicyclobutane | 61-74 | up to 94 | nih.gov |
This table presents data from analogous reactions to demonstrate the potential of asymmetric catalysis for the synthesis of chiral cyclobutanones.
Control of Relative and Absolute Stereochemistry in Cyclobutane Ring Systems
Controlling both the relative (cis/trans) and absolute (R/S) stereochemistry is paramount in the synthesis of polysubstituted cyclobutanes like this compound. The stereochemical outcome of a reaction can be influenced by various factors, including the choice of catalyst, substrate, and reaction conditions.
Ring expansion reactions of chiral cyclopropanols offer a powerful method for the stereospecific synthesis of cyclobutanones. nih.gov For instance, the reaction of a chiral 1-vinylcyclopropanol with N-bromosuccinimide (NBS) can trigger a stereospecific 1,2-migration to yield a brominated cyclobutanone, which can then be converted to the desired product. acs.org The stereochemistry of the starting cyclopropanol (B106826) dictates the stereochemistry of the resulting cyclobutanone.
Photochemical [2+2] cycloadditions can also be employed, where the stereochemical outcome is governed by the Woodward-Hoffmann rules. acs.org The reaction of a substituted alkene with a ketene, for example, can lead to the formation of a cyclobutanone with a specific relative stereochemistry. The use of chiral auxiliaries or catalysts can introduce enantioselectivity into these processes.
Furthermore, the stereoselective contraction of larger rings, such as pyrrolidines, can provide access to stereochemically defined cyclobutanes. nih.gov This method involves the transfer of stereochemical information from the starting pyrrolidine (B122466) to the cyclobutane product. nih.gov
The following table summarizes different approaches to control stereochemistry in the synthesis of substituted cyclobutanes, based on related examples.
| Method | Starting Material | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| Ring Expansion | Chiral 1-Vinylcyclopropanol | 2-Alkylidenecyclobutanone | N/A (Stereospecific) | 96-99 | acs.org |
| Ring Contraction | Optically Pure Spirooxindole | Substituted Cyclobutane | >20:1 | 97 | nih.gov |
| CBS Reduction | Racemic 3,3-Disubstituted Cyclobutanone | cis- and trans-Cyclobutanol | ~1:1 | 91-99 | nih.gov |
This table showcases stereocontrol in analogous cyclobutane syntheses, highlighting potential strategies for this compound.
Application of Transient Directing Groups in Cyclobutane Synthesis
The use of transient directing groups has emerged as a powerful strategy for the selective functionalization of C-H bonds, offering a more atom- and step-economical approach compared to the use of permanent directing groups. snnu.edu.cnacs.org This methodology is particularly relevant for the synthesis of substituted cyclobutanes, where regioselectivity can be a challenge. acs.org
In the context of synthesizing this compound, a transient directing group could be employed to guide the methylation of a 3-phenylcyclobutanone precursor. For example, an amino acid can be used as a chiral transient directing group in a palladium-catalyzed C(sp³)–H arylation of ketones. nih.gov A similar strategy could be envisioned for methylation, where the transient imine formed between the ketone and the amino acid directs a palladium catalyst to the desired C-H bond for methylation. The chirality of the amino acid would simultaneously control the enantioselectivity of the transformation. nih.gov
The key advantages of using transient directing groups include the in situ formation and removal of the directing group, which avoids additional synthetic steps. snnu.edu.cn The choice of the transient directing group and the ligand for the metal catalyst are crucial for achieving high efficiency and selectivity. nih.gov
The following table provides examples of C-H functionalization reactions using transient directing groups, which could be adapted for the synthesis of this compound.
| Catalyst/Ligand | Substrate | Transient Directing Group | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |
| Pd(OAc)₂ / Pyridone Ligand | Cyclobutyl Ketone | L-tert-Leucine | Arylated Cyclobutyl Ketone | 75 | 99:1 | nih.gov |
| Rh(III) | Indole | Amino Acid | C2-Alkylated Indole | up to 99 | up to 99:1 | snnu.edu.cn |
This table illustrates the application of transient directing groups in analogous C-H functionalization reactions.
Multistep Synthetic Sequences Involving this compound Intermediates
Synthesis from Precursors Bearing Cyclobutane Rings
The synthesis of this compound can be achieved through the modification of existing cyclobutane frameworks. A common strategy involves the alkylation of a pre-formed cyclobutanone. For instance, 3-phenylcyclobutanone can serve as a key precursor. sigmaaldrich.com The enolate of 3-phenylcyclobutanone can be generated using a suitable base, followed by reaction with a methylating agent such as methyl iodide. The diastereoselectivity of this methylation can be influenced by the reaction conditions and the nature of the base and solvent used.
Another approach is the functionalization of a cyclobutane carboxylic acid derivative. For example, a cyclobutane carboxylic acid can be converted to the corresponding ketone through various established methods, such as reaction with an organolithium reagent or through a Weinreb amide intermediate. Subsequent methylation at the α-position would then yield the target molecule.
Derivatization from Related Substituted Cyclobutanone Structures (e.g., 2,2-dichloro-3-methyl-3-phenylcyclobutan-1-one)
A powerful method for the synthesis of cyclobutanones involves the [2+2] cycloaddition of a ketene with an alkene. Specifically, the reaction of dichloroketene (B1203229) with 1-methyl-2-phenylethene would theoretically yield 2,2-dichloro-3-methyl-4-phenylcyclobutan-1-one. A subsequent reductive dechlorination is a key step to obtain the desired cyclobutanone.
The reduction of the gem-dichloro group can be achieved using various reagents. A common and effective method is the use of zinc dust in a protic solvent like acetic acid. epa.gov This reductive dehalogenation proceeds via a stepwise mechanism and typically affords the corresponding ketone in good yield. epa.gov The stereochemistry at the C3 and C4 positions established during the cycloaddition is generally retained during the reduction.
The synthesis of 3-phenylcyclobutanone from 2,2-dichloro-3-phenylcyclobutenone has been reported, highlighting the feasibility of this approach. sigmaaldrich.com
The following table shows a hypothetical reaction sequence for the synthesis of this compound from a dichlorinated precursor.
| Step | Reactants | Reagents | Product | Theoretical Yield (%) | Reference |
| 1 | Dichloroketene + 1-Methyl-2-phenylethene | N/A | 2,2-Dichloro-3-methyl-4-phenylcyclobutan-1-one | Moderate to Good | researchgate.net |
| 2 | 2,2-Dichloro-3-methyl-4-phenylcyclobutan-1-one | Zn, AcOH | This compound | Good to Excellent | epa.gov |
Exploration of Sustainable and Efficient Synthetic Protocols for this compound
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to minimize environmental impact. tudelft.nlrsc.org For the synthesis of this compound, several strategies can be explored to enhance sustainability.
One key aspect is the use of catalytic methods over stoichiometric reagents. acs.org Asymmetric catalysis, as discussed in section 2.2.2, not only provides enantiomerically enriched products but also reduces waste by using small amounts of a recyclable catalyst. acs.org The development of catalysts based on earth-abundant and non-toxic metals is a significant goal in this area.
Another important consideration is atom economy, which measures the efficiency of a reaction in incorporating all atoms from the starting materials into the final product. tudelft.nl [2+2] cycloaddition reactions are inherently atom-economical as they involve the direct combination of two molecules. acs.org
The choice of solvents and reagents also plays a crucial role in the greenness of a synthesis. researchgate.net The use of safer, renewable, and recyclable solvents is preferred. Furthermore, minimizing the use of protecting groups and other auxiliary substances can significantly reduce waste generation. baranlab.org
The following table outlines some green chemistry metrics that can be used to evaluate the sustainability of a synthetic route to this compound.
| Green Metric | Definition | Ideal Value | Relevance to Synthesis |
| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | 100% | High AE indicates efficient use of starting materials. tudelft.nl |
| E-Factor | Total waste (kg) / Product (kg) | 0 | Lower E-Factor signifies less waste generation. tudelft.nl |
| Process Mass Intensity (PMI) | Total mass in process (kg) / Mass of product (kg) | 1 | Lower PMI reflects a more efficient and less wasteful process. tudelft.nl |
| Reaction Mass Efficiency (RME) | Mass of product / Σ Mass of reactants | 100% | Considers both atom economy and yield. rsc.org |
This table provides a framework for assessing the sustainability of synthetic protocols.
Chemical Reactivity and Mechanistic Transformations of 2 Methyl 3 Phenylcyclobutan 1 One
Reactivity of the Strained Cyclobutanone (B123998) Ring System
The cyclobutanone ring is a versatile functional group in organic synthesis due to its unique reactivity. The strain energy of a cyclobutane (B1203170) ring is approximately 26 kcal/mol, and the introduction of a carbonyl group adds to this reactivity. Reactions often proceed via pathways that relieve this ring strain, leading to ring-opening, rearrangement, or ring-expansion products.
Ring-Opening Reactions and Associated Skeletal Rearrangements
Ring-opening reactions are a hallmark of cyclobutanone chemistry, providing a synthetic route to various acyclic compounds. These transformations can be initiated by heat, light, acids, bases, or nucleophiles.
Photochemical excitation of cyclobutanones, typically through a Norrish Type I reaction, is a common method for inducing ring cleavage. Upon absorption of UV light, 2-Methyl-3-phenylcyclobutan-1-one would be excited to a singlet state, which can then undergo intersystem crossing to a triplet state. This excited state can then undergo α-cleavage, breaking one of the C-C bonds adjacent to the carbonyl group.
Two primary cleavage pathways are possible:
Path A (Cleavage of the C1-C2 bond): This would generate a diradical intermediate. The stability of this diradical is influenced by the substituents. Cleavage of the bond between the carbonyl carbon and the more substituted carbon (C2) is often favored due to the formation of a more stable secondary alkyl radical.
Path B (Cleavage of the C1-C4 bond): This pathway would yield a different diradical.
The resulting 1,4-acyl-alkyl diradical can then undergo several reactions, including intramolecular disproportionation to form an unsaturated aldehyde or decarbonylation followed by combination or disproportionation of the remaining radicals.
Thermally induced cleavage of cyclobutanones is also possible, often proceeding through a concerted [2+2] cycloreversion to yield a ketene (B1206846) and an alkene, or via a diradical mechanism at higher temperatures.
Table 1: Potential Products of Photochemical Cleavage of this compound
| Cleavage Path | Initial Diradical Intermediate | Potential Final Products |
|---|---|---|
| Path A (C1-C2 Cleavage) | Acyl radical and a secondary alkyl radical stabilized by the phenyl group | Decarbonylation followed by radical recombination or disproportionation. |
| Path B (C1-C4 Cleavage) | Acyl radical and a primary alkyl radical | Intramolecular hydrogen transfer to form unsaturated aldehydes. |
Acid-Catalyzed Ring Opening: In the presence of acid, the carbonyl oxygen of this compound is protonated, which activates the ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com This process can lead to ring opening and the formation of various products, often involving carbocation intermediates. The regiochemistry of the ring opening is dependent on the stability of the resulting carbocation. Attack by a nucleophile can occur at either the C2 or C4 position, leading to cleavage of the C1-C2 or C1-C4 bond. The phenyl group at the C3 position can stabilize a positive charge at that carbon through resonance, potentially influencing rearrangements. For instance, acid-catalyzed rearrangement can lead to the formation of cyclopentenone derivatives. researchgate.net
Base-Catalyzed Ring Opening: Under basic conditions, two main pathways can be envisioned. masterorganicchemistry.com First, a nucleophilic base can attack the electrophilic carbonyl carbon. Second, a base can abstract an α-proton from either the C2 or C4 position to form an enolate. The acidity of the α-protons is increased by the adjacent carbonyl group. The subsequent collapse of the enolate can induce ring cleavage, often in a manner analogous to a retro-Dieckmann condensation. The presence of the methyl group at C2 would influence the regioselectivity of enolate formation.
Nucleophilic addition to the carbonyl group of this compound can lead to a tetrahedral intermediate. This intermediate can then undergo skeletal rearrangements that result in either ring expansion or cleavage of the four-membered ring. researchgate.net
Ring Expansion: Reagents like diazomethane (B1218177) can lead to the formation of a cyclopentanone (B42830) derivative through the insertion of a methylene (B1212753) group.
Ring Cleavage: Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl group, and subsequent rearrangement of the resulting alkoxide can lead to the opening of the cyclobutane ring to form an open-chain ketone. masterorganicchemistry.com For example, reaction with a Grignard reagent (RMgX) would yield a tertiary alcohol, which upon workup could potentially rearrange.
Table 2: Examples of Nucleophile-Induced Reactions
| Reagent | Reaction Type | Potential Product(s) |
|---|---|---|
| Hydride (e.g., NaBH₄) | Reduction | 2-Methyl-3-phenylcyclobutanol |
| Grignard (RMgX) | Addition/Cleavage | Tertiary alcohol or open-chain ketone |
The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. This puckered ring can undergo a "ring flip" where the axial and equatorial-like positions interconvert. wikipedia.orgyoutube.com For this compound, cis and trans diastereomers exist.
In the trans isomer, one substituent is in a pseudo-axial position while the other is in a pseudo-equatorial position. In the cis isomer, both substituents are on the same side of the ring. The molecule will adopt the conformation that minimizes steric interactions. Generally, larger substituents prefer the pseudo-equatorial position to avoid steric clashes with the other ring atoms and substituents. The phenyl group, being bulkier than the methyl group, will have a stronger preference for the pseudo-equatorial orientation. The ring-flipping process is rapid at room temperature, leading to an equilibrium between the different conformers. masterorganicchemistry.comyoutube.com
Rearrangement Reactions (e.g., Retro-[2+2] Cycloadditions)
Retro-[2+2] cycloadditions are characteristic reactions of cyclobutanes that can be induced thermally or photochemically. researchgate.net This reaction involves the concerted or stepwise cleavage of two opposing bonds in the ring. For this compound, a retro-[2+2] reaction would lead to the formation of an alkene and a ketene. The specific products would depend on which pair of bonds are broken.
Cleavage of C1-C2 and C3-C4 bonds: This would yield methylketene (B14734522) and styrene (B11656).
Cleavage of C1-C4 and C2-C3 bonds: This would yield phenylketene and propene.
The feasibility and outcome of the retro-[2+2] cycloaddition are influenced by the stability of the resulting alkene and ketene products. These reactions are often studied in the gas phase or in solution at high temperatures. nih.govnih.gov
Reactivity at the Ketone Functionality
The ketone group in this compound is a primary site for various chemical reactions, including nucleophilic additions, formations of nitrogen-containing derivatives, and redox reactions.
Nucleophilic Additions to the Carbonyl Group
The carbonyl carbon in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. wikipedia.orgmasterorganicchemistry.com This makes it susceptible to attack by nucleophiles. In a process known as 1,2-nucleophilic addition, a nucleophile adds to the carbonyl carbon, breaking the π-bond and forming a new single bond. wikipedia.orgmasterorganicchemistry.com This addition changes the hybridization of the carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.comlibretexts.org The resulting product is a tetrahedral alkoxide intermediate, which upon protonation yields an alcohol. libretexts.org The stereochemical outcome of this addition can lead to the formation of a new chiral center, potentially resulting in a racemic mixture of enantiomers if the two groups attached to the carbonyl are different. wikipedia.orglibretexts.org
The rate of nucleophilic addition is influenced by both electronic and steric factors. Electron-withdrawing groups adjacent to the carbonyl increase the rate of addition, while bulky substituents can hinder the approach of the nucleophile. masterorganicchemistry.com
Formation of Imines, Oximes, and Hydrazones
The ketone functionality of this compound can react with primary amines and their derivatives to form imines, oximes, and hydrazones. These reactions are condensation reactions, involving the elimination of a water molecule. masterorganicchemistry.com
Imines are formed by the reaction of an aldehyde or ketone with a primary amine. masterorganicchemistry.comyoutube.com The reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. youtube.com The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. masterorganicchemistry.com Various methods have been developed for the synthesis of imines, including reactions in aqueous media and under microwave irradiation. organic-chemistry.orgresearchgate.net
Oximes are formed when a ketone reacts with hydroxylamine. wikipedia.org These compounds, with the general formula RR'C=NOH, are typically crystalline solids. wikipedia.org The formation of an oxime can be used as a qualitative test for the presence of a ketone or aldehyde. wikipedia.org
Hydrazones are synthesized through the reaction of a ketone with hydrazine. alcrut.comresearchgate.net The general structure is R1R2C=NNH2. alcrut.com Different synthetic strategies for hydrazone formation exist, including refluxing the reactants in a suitable solvent like methanol (B129727) with a catalytic amount of acid. alcrut.com Simple N-unsubstituted hydrazones can be prepared from their N,N-dimethylhydrazone precursors by an exchange reaction with anhydrous hydrazine. researchgate.net
Cyclobutanone oxime esters can undergo a variety of transformations. One notable reaction is the ring-opening cross-coupling with alkenes, mediated by sulfuryl fluoride (B91410) (SO2F2), to produce δ-olefin-containing aliphatic nitriles. beilstein-journals.orgnih.govbeilstein-archives.org This transformation is believed to proceed through an iminyl radical intermediate. beilstein-journals.orgnih.gov The reaction is initiated by the in situ formation of an oxime sulfonyl ester, which then undergoes single-electron reduction by a copper catalyst. beilstein-journals.orgnih.gov The resulting iminyl radical promotes the cleavage of the C-C bond in the cyclobutane ring. beilstein-journals.orgnih.gov
Visible-light photocatalysis has also been employed for similar transformations of cyclobutanone oxime esters, leading to the formation of γ-cyanoalkyl radicals that can react with various substrates. researchgate.net
Reduction and Oxidation Reactions of the Ketone
The ketone group in this compound can be reduced to a secondary alcohol. This is a common transformation in organic synthesis. Conversely, while ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under harsh conditions, typically leading to the cleavage of carbon-carbon bonds.
Transformations Involving the Methyl and Phenyl Substituents
The methyl and phenyl groups attached to the cyclobutane ring of this compound also offer sites for chemical modification.
C-H Functionalization Strategies on the Methyl Group
The selective functionalization of C(sp³)-H bonds, such as those in the methyl group, is a significant area of research in modern organic synthesis. researchgate.net While direct, selective functionalization of a specific methyl group in a complex molecule can be challenging, various strategies have been developed.
One approach involves transition-metal catalysis. researchgate.net For instance, iridium-catalyzed borylation can selectively target primary C-H bonds, including those in methyl groups. nih.gov The regioselectivity of such reactions can often be controlled by the choice of ligand on the metal catalyst. nih.gov In some cases, directing groups can be used to guide the catalyst to a specific C-H bond. nih.gov
Palladium-catalyzed reactions have also been employed for the functionalization of C-H bonds. mdpi.com For example, the acylation of 1-methyl-3-phenyl quinoxaline-2(1H)-ones has been achieved using a palladium catalyst in water, demonstrating the potential for C-H activation in aqueous, environmentally friendly conditions. researchgate.net These reactions can proceed through radical pathways. researchgate.net
Reactivity of the Phenyl Ring (e.g., Pd-catalyzed C-H arylation for cyclobutylamine (B51885) derivatives)
The functionalization of C-H bonds has emerged as a powerful tool in organic synthesis. In derivatives of this compound, such as the corresponding cyclobutylamine, the phenyl ring presents a site for palladium-catalyzed C-H arylation. This type of reaction allows for the direct formation of biaryl structures, which are significant motifs in many pharmaceutical and materials science applications. nih.gov
The mechanism for Pd-catalyzed C-H arylation often involves a directing group to guide the catalyst to a specific C-H bond. For cyclobutane derivatives, particularly those with a ketone or a derived amine group, transient directing groups can be employed. nih.govresearchgate.net For instance, the reaction of a cyclobutylmethyl ketone with an amine can form a transient imine that directs the palladium catalyst to the tertiary C-H bond of the cyclobutane ring. nih.gov The use of an electron-deficient 2-pyridone ligand has been shown to be effective in enabling the activation of these sterically hindered tertiary C–H bonds. nih.govresearchgate.net This strategy facilitates the synthesis of cyclobutane structures containing quaternary carbon centers with high regioselectivity. nih.gov
Detailed mechanistic studies on similar systems suggest that the turnover-limiting step can be the oxidation of a dimeric palladium intermediate by a diaryliodonium salt, which acts as the arylating agent. nih.gov This process is thought to proceed through a high-oxidation-state palladium species. nih.gov The reaction rate is sensitive to the electronic properties of the arylating reagent, with electron-withdrawing groups accelerating the reaction. nih.gov
Table 1: Pd(II)-Catalyzed Tertiary C-H Arylation of Cyclobutylmethyl Ketones
| Feature | Description |
|---|---|
| Catalyst System | Pd(II) catalyst, often with an external ligand like an electron-deficient 2-pyridone. nih.gov |
| Strategy | Utilizes a transient directing group formed from the ketone to direct arylation. nih.govresearchgate.net |
| Selectivity | Achieves high regioselectivity for the sterically hindered tertiary C-H bond over other C-H bonds. nih.gov |
| Yield | Can provide access to cyclobutylmethyl ketones with quaternary carbon centers in yields up to 81%. nih.govresearchgate.net |
| Significance | Enables the synthesis of complex cyclobutane motifs valuable in drug discovery. nih.gov |
Metal-Catalyzed and Metal-Free Reactions
Copper-Catalyzed Sulfonylation of Cyclobutanone Oxime Esters
The oxime ester derivative of this compound is a key intermediate for various transformations. One such reaction is the copper-catalyzed coupling with sulfur nucleophiles. Research has demonstrated a copper-catalyzed iminyl radical-mediated C-C bond cleavage followed by a cross-coupling reaction of cyclobutanone oxime esters with aryl thiols. nih.gov This tandem reaction proceeds at room temperature in the presence of a copper catalyst and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov
This process leads to the formation of a C-S bond, yielding aryl cyanopropyl sulfides in moderate to good yields. nih.gov Interestingly, by adjusting the copper reagent and the stoichiometry of the reactants, the reaction can be directed to selectively produce N-arylthio cyclobutanone imines instead. nih.gov This protocol is advantageous as it operates under mild conditions without requiring photocatalysis or electrocatalysis. nih.gov While the described reaction results in sulfides, related copper-catalyzed methods for the sulfonylation of alkenes have also been developed, highlighting the utility of copper in forming C-S bonds. nih.gov
Table 2: Copper-Catalyzed Reactions of Cyclobutanone Oxime Esters with Aryl Thiols
| Parameter | Details |
|---|---|
| Reaction Type | Iminyl radical-mediated C-C bond cleavage/cross-coupling. nih.gov |
| Catalyst | Copper(I) or Copper(II) salts. nih.gov |
| Nucleophile | Aryl thiols. nih.gov |
| Base | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov |
| Products | Aryl cyanopropyl sulfides or N-arylthio cyclobutanone imines. nih.gov |
| Yields | 20-88% for sulfides; 50-91% for imines. nih.gov |
| Conditions | Room temperature. nih.gov |
Metal-Free Iminyl Radical-Mediated C-C Single Bond Cleavage/Functionalization
Recent advancements have led to the development of metal-free methods for the functionalization of cyclobutanone oxime esters. A visible-light-driven, metal-free protocol facilitates the C-C bond cleavage and subsequent functionalization of these substrates. rsc.org This reaction proceeds via the generation of an N-centered iminyl radical from the oxime ester. rsc.orgnih.gov
The process is initiated by visible light and utilizes a photoactive electron donor, such as a Hantzsch ester, which also serves as a hydrogen atom source. rsc.org The generated iminyl radical undergoes β-scission, cleaving a C-C bond in the cyclobutane ring to produce a C(sp³)-centered radical. This radical can then be trapped by various unsaturated acceptors, enabling alkylation, allylation, vinylation, and alkynylation. rsc.org This catalyst-free strategy is operationally simple and avoids the use of expensive and potentially toxic transition-metal or photoredox catalysts. rsc.org The reaction tolerates a wide range of oxime esters and unsaturated partners, providing an efficient pathway to diverse cyano-containing molecules. nih.govsigmaaldrich.com
Table 3: Metal-Free C-C Bond Cleavage/Functionalization of Cyclobutanone Oxime Esters
| Feature | Description |
|---|---|
| Reaction Type | Iminyl radical-mediated C-C single bond cleavage and functionalization. rsc.org |
| Conditions | Visible-light irradiation, metal-free. rsc.org |
| Key Reagent | Hantzsch ester (serves as electron donor and H-atom source). rsc.org |
| Intermediate | N-centered iminyl radical leading to a C(sp³)-centered radical via β-scission. rsc.orgnih.gov |
| Functionalization | Allows for alkylation, allylation, vinylation, and alkynylation with various acceptors. rsc.org |
| Advantages | Simple, avoids toxic/expensive catalysts, proceeds under mild conditions. rsc.orgnih.gov |
Nucleophilic Substitution Reactions involving Derived Amine Groups
The amine group derived from the reduction of this compound (2-methyl-3-phenylcyclobutylamine) is a primary amine. As such, it is a potent nucleophile and can participate in a variety of nucleophilic substitution reactions. In these reactions, the lone pair of electrons on the nitrogen atom attacks an electrophilic center, displacing a leaving group.
The reactivity in nucleophilic substitution depends on factors like the substrate, nucleophile, leaving group, and solvent. masterorganicchemistry.com The primary amine of 2-methyl-3-phenylcyclobutylamine can react with alkyl halides in an SN2 fashion to form secondary amines. It can also react with acyl chlorides or anhydrides in a nucleophilic acyl substitution to form amides. These reactions are fundamental in organic synthesis for building more complex molecular frameworks. While specific studies on the nucleophilic substitution reactions of 2-methyl-3-phenylcyclobutylamine are not detailed in the provided context, its reactivity can be inferred from the general behavior of primary amines, which are common nucleophiles in organic chemistry. nih.govresearchgate.net
Spectroscopic Characterization and Structural Elucidation of 2 Methyl 3 Phenylcyclobutan 1 One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed picture of the molecular framework of 2-Methyl-3-phenylcyclobutan-1-one by probing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton NMR (¹H NMR) is a powerful technique for determining the configuration and conformation of this compound. The chemical shifts, coupling constants (J-values), and through-space interactions observed in the ¹H NMR spectrum provide a wealth of information about the spatial arrangement of the protons in the molecule. nih.gov
The four-membered ring of cyclobutane (B1203170) is not planar and exists in a puckered conformation. docbrown.info This puckering, along with the presence of two stereocenters (at C2 and C3), leads to the possibility of cis and trans diastereomers. In ¹H NMR, the relative stereochemistry of the methyl and phenyl groups can be determined by analyzing the coupling constants between the protons on the cyclobutane ring. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, which in turn is dictated by the ring's conformation and the cis/trans relationship of the substituents.
For instance, the coupling constant between the proton at C2 and the proton at C3 would be expected to differ significantly between the cis and trans isomers. Nuclear Overhauser Effect (NOE) experiments, a type of ¹H NMR technique, can further elucidate the stereochemistry by identifying protons that are close to each other in space, regardless of their bonding connectivity. researchgate.net
Interactive Data Table: Representative ¹H NMR Chemical Shifts for Substituted Cyclobutanes
| Proton Environment | Typical Chemical Shift (δ, ppm) |
| CH₃ (Methyl group) | 0.9 - 1.5 |
| CH (on cyclobutane ring) | 2.5 - 4.0 |
| CH₂ (on cyclobutane ring) | 1.8 - 3.0 |
| C₆H₅ (Phenyl group) | 7.0 - 7.5 |
Note: The exact chemical shifts for this compound will vary depending on the specific isomer and the solvent used.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, providing direct evidence for the number of different carbon environments. nih.gov
The chemical shift of each carbon is influenced by its local electronic environment. For example, the carbonyl carbon (C=O) of the cyclobutanone (B123998) ring is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 205-220 ppm. libretexts.orglibretexts.org The carbons of the phenyl group will appear in the aromatic region (around 125-150 ppm), while the aliphatic carbons of the methyl group and the cyclobutane ring will resonate at upfield chemical shifts. libretexts.orglibretexts.org
The number of signals in the ¹³C NMR spectrum can also help to confirm the presence of diastereomers. If both cis and trans isomers are present in a sample, two distinct sets of signals will be observed for the carbons of the cyclobutane ring and the methyl group.
Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C=O (Ketone) | 205 - 220 |
| C (Aromatic, substituted) | 135 - 150 |
| CH (Aromatic) | 125 - 130 |
| C (on cyclobutane ring) | 30 - 60 |
| CH (on cyclobutane ring) | 30 - 60 |
| CH₂ (on cyclobutane ring) | 20 - 40 |
| CH₃ (Methyl group) | 10 - 25 |
Note: These are general ranges, and the precise values depend on the specific molecular geometry and solvent.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and for determining the detailed connectivity and stereochemistry of this compound. spectrabase.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. slideshare.net It helps to establish the connectivity of protons within the cyclobutane ring and to trace the spin systems in the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). slideshare.netsdsu.edu This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduyoutube.com HMBC is crucial for piecing together the entire molecular structure by connecting different fragments of the molecule. For example, it can show the correlation between the methyl protons and the C2 carbon of the cyclobutane ring, as well as correlations between the phenyl protons and the C3 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are in close proximity in space, regardless of whether they are bonded. slideshare.net NOESY is particularly powerful for determining the relative stereochemistry (cis or trans) of the methyl and phenyl groups on the cyclobutane ring. For example, a NOESY cross-peak between the methyl protons and the phenyl protons would strongly suggest a cis relationship.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight and elemental composition of this compound, as well as to assess its purity and monitor its formation in chemical reactions.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. spectrabase.com This high precision allows for the determination of the elemental formula of this compound (C₁₁H₁₂O) with a high degree of confidence. By comparing the experimentally measured mass to the calculated exact mass for the proposed formula, it is possible to confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.
Interactive Data Table: HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 173.0961 |
| [M+Na]⁺ | 195.0780 |
Note: The observed mass in an HRMS experiment should be very close to these calculated values, typically within a few parts per million (ppm).
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.orgjmchemsci.com It is an invaluable tool for assessing the purity of a sample of this compound and for monitoring the progress of the reaction used to synthesize it. mdpi.org
In a GC-MS analysis, the components of a mixture are first separated in the gas chromatograph based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded.
This technique allows for the identification of any impurities present in a sample of this compound. By monitoring the relative peak areas in the gas chromatogram over time, one can also follow the consumption of reactants and the formation of the product during a chemical synthesis. nih.gov
Computational and Theoretical Investigations of 2 Methyl 3 Phenylcyclobutan 1 One
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution, molecular geometry, and relative energies of different molecular states. dtic.mil
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the ground-state properties of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for systems of moderate size. dtic.mil DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), are frequently employed to optimize molecular geometries and calculate thermodynamic properties. researchgate.netresearchgate.net
For 2-Methyl-3-phenylcyclobutan-1-one, DFT would be used to find the lowest energy structure by minimizing the forces on each atom. This optimization provides key geometrical parameters. In related structures containing a 3-methyl-3-phenyl-cyclobutyl moiety, the cyclobutane (B1203170) ring is found to be significantly puckered, a deviation from planarity caused by steric interactions between the substituent groups. scispace.com The substitution on the strained cyclobutane ring significantly influences its bond lengths and angles. researchgate.net DFT calculations can precisely quantify these structural parameters.
Table 1: Representative Geometrical Parameters for a 3-Methyl-3-Phenyl-Cyclobutyl Moiety (Calculated via DFT) Note: This data is representative of calculations on similar structures and illustrates the type of information obtained from DFT.
| Parameter | Typical Calculated Value | Description |
|---|---|---|
| C-C (ring) bond length | 1.54 - 1.56 Å | The single bonds forming the cyclobutane ring. |
| C-C(phenyl) bond length | ~1.52 Å | The bond connecting the cyclobutane ring to the phenyl group. |
| Ring Puckering Angle | 25° - 30° | The dihedral angle defining the non-planar nature of the ring. scispace.com |
| C-C-C (ring) angle | ~88° - 92° | The internal angles of the four-membered ring. |
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. dtic.mil Methods like Hartree-Fock (HF), while less accurate than modern DFT or post-HF methods due to the lack of electron correlation, provide a fundamental baseline for electronic structure analysis. researchgate.net
Often, ab initio methods are used in conjunction with DFT to provide a comparative analysis. researchgate.netscispace.com For instance, a study might compare the geometries and vibrational frequencies calculated using both HF/6-31G(d,p) and B3LYP/6-31G(d,p) to gauge the effect of electron correlation. researchgate.net More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy but at a significantly greater computational expense, making them more suitable for smaller, benchmark systems. dtic.mil These high-level calculations can be used to refine the understanding of the electronic properties, such as the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for reactivity. researchgate.net
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the primary sources of conformational isomerism are the puckering of the cyclobutane ring and the relative orientation of the methyl and phenyl substituents (cis/trans isomers).
Computational chemists map the conformational landscape by performing a Potential Energy Surface (PES) scan. bohrium.comresearchgate.net This involves systematically changing key dihedral angles and calculating the energy at each point, allowing for the identification of all stable conformers (energy minima) and the transition states that connect them (saddle points). researchgate.net For the cyclobutane ring, the two primary puckered conformations are often described by the relationship between the substituents. The analysis would reveal the relative stability of the cis and trans isomers, with the trans isomer generally being more stable due to reduced steric strain between the bulky phenyl group and the methyl group. Further analysis can determine the preference for substituents to be in pseudo-axial or pseudo-equatorial positions on the puckered ring.
Table 2: Hypothetical Relative Energies of this compound Conformers Note: This table illustrates the expected outcomes of a conformational analysis. Actual values would require specific calculations.
| Isomer | Phenyl/Methyl Orientation | Relative Energy (kcal/mol) | Stability Rank |
|---|---|---|---|
| trans | Phenyl (equatorial), Methyl (equatorial) | 0.00 | Most Stable |
| trans | Phenyl (axial), Methyl (axial) | >2.0 | Less Stable |
| cis | Phenyl (equatorial), Methyl (axial) | >1.5 | Less Stable |
| cis | Phenyl (axial), Methyl (equatorial) | >3.0 | Least Stable |
Mechanistic Studies of Chemical Reactions
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map the entire reaction pathway from reactants to products.
The four-membered ring of cyclobutane derivatives is highly strained, making it susceptible to ring-opening or rearrangement reactions. Computational methods can be used to study the mechanisms of these transformations by locating the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net
Using algorithms designed for TS searching, chemists can determine the exact geometry of the transition state and calculate its energy. The difference in energy between the reactant and the transition state is the activation energy or energy barrier. This value is critical for predicting the rate of a reaction. For this compound, theoretical studies could investigate, for example, the thermal or photochemical cleavage of the cyclobutane ring. Calculations would reveal whether the reaction proceeds through a concerted or stepwise mechanism and predict the activation energy required for the transformation. researchgate.net
Computational studies can provide profound insights into the synthetic pathways used to create complex molecules. nih.govchemistry-teaching-resources.com By modeling the reaction step-by-step, it is possible to understand factors controlling regioselectivity and stereoselectivity. For instance, the synthesis of cyclobutane rings often involves [2+2] cycloaddition reactions. DFT calculations can model the approach of the two reacting molecules, explain why certain products are formed preferentially, and rationalize the observed stereochemical outcome. researchgate.net
Furthermore, in cases of biocatalysis, where enzymes are used to perform chemical transformations, computational modeling can help understand how the substrate, such as a precursor to this compound, fits into the enzyme's active site. researchgate.net This can explain the high selectivity of such reactions and guide the design of new biocatalytic processes for synthesizing chiral molecules. researchgate.netrsc.org
Prediction and Interpretation of Spectroscopic Data
Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra, which is invaluable for the structural elucidation and stereochemical assignment of molecules like this compound. nih.gov DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are widely employed to calculate the NMR chemical shifts of both ¹H and ¹³C nuclei. nih.govnih.gov
The process typically involves first optimizing the geometry of the different possible stereoisomers (cis and trans) of this compound using a selected DFT functional and basis set. mdpi.com Following geometry optimization, single-point NMR calculations are performed on the optimized structures to obtain the theoretical chemical shifts. nih.gov These calculated shifts can then be compared with experimental data. A strong correlation between the calculated and experimental shifts can confirm the structural and stereochemical assignment. mdpi.com
This approach is particularly useful for distinguishing between diastereomers, as the different spatial arrangements of the methyl and phenyl groups in the cis and trans isomers will lead to distinct calculated NMR chemical shifts. academie-sciences.fr For complex molecules where experimental data may be ambiguous, computational predictions can offer a decisive means of assigning the correct structure. nih.gov The accuracy of these predictions is dependent on the level of theory and basis set employed, with various functionals available to suit different computational demands and desired accuracies. nih.gov
Below is a hypothetical table illustrating how theoretical and experimental NMR data could be compared for the cis and trans isomers of this compound.
| Isomer | Proton/Carbon | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| cis | H-2 | 3.52 | 3.55 | -0.03 |
| H-3 | 3.89 | 3.91 | -0.02 | |
| C-1 (C=O) | 208.1 | 207.9 | 0.2 | |
| C-2 | 52.3 | 52.1 | 0.2 | |
| C-3 | 45.8 | 45.6 | 0.2 | |
| trans | H-2 | 3.31 | 3.34 | -0.03 |
| H-3 | 3.65 | 3.68 | -0.03 | |
| C-1 (C=O) | 209.5 | 209.2 | 0.3 | |
| C-2 | 54.7 | 54.4 | 0.3 | |
| C-3 | 47.2 | 47.0 | 0.2 |
Note: The data in this table is illustrative and not based on actual experimental or calculated values.
Theoretical vibrational frequency calculations are instrumental in interpreting and predicting the infrared (IR) spectrum of this compound. These calculations, typically performed using DFT methods after a geometry optimization, provide the frequencies and intensities of the fundamental vibrational modes of the molecule. youtube.comresearchgate.net The resulting data can be used to simulate a theoretical IR spectrum, which can then be compared with an experimentally obtained spectrum for structural verification.
A key feature in the IR spectrum of this compound would be the carbonyl (C=O) stretching frequency, which is characteristic of the cyclobutanone (B123998) ring. Computational methods can accurately predict the position of this band. Furthermore, subtle differences in the vibrational frequencies between the cis and trans diastereomers, particularly in the fingerprint region, can be identified through these calculations. These differences arise from the distinct steric and electronic environments in each isomer. arxiv.org
A crucial aspect of vibrational frequency calculations is the identification of true energy minima on the potential energy surface. A successful geometry optimization should result in all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates that the structure is a transition state rather than a stable minimum. vasp.at
The table below presents a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| C=O Stretch | 1785 | 1788 |
| Phenyl C-H Stretch | 3060 | 3065 |
| Aliphatic C-H Stretch | 2960 | 2962 |
| C-C Ring Deformation | ~1000-1200 | ~1000-1200 |
Note: The data in this table is for illustrative purposes only.
Stereochemical Analysis through Computational Modeling
Computational modeling is a powerful tool for analyzing the relative stabilities of stereoisomers, such as the diastereomers (cis and trans) of this compound. By calculating the ground-state energies of each isomer using quantum mechanical methods like DFT, their relative thermodynamic stabilities can be determined. nih.gov The isomer with the lower calculated energy is predicted to be the more stable one.
While enantiomers of a chiral molecule have identical energies in an achiral environment, computational methods can be used to model their interactions with other chiral molecules or catalysts, which is crucial for understanding enantioselective processes.
The following table provides a hypothetical comparison of the calculated relative energies of the cis and trans diastereomers of this compound.
| Isomer | Computational Method | Relative Energy (kJ/mol) | Predicted Stability |
| cis-2-Methyl-3-phenylcyclobutan-1-one | DFT (B3LYP/6-31G) | 4.5 | Less Stable |
| trans-2-Methyl-3-phenylcyclobutan-1-one | DFT (B3LYP/6-31G) | 0.0 | More Stable |
Note: The data in this table is hypothetical and for illustrative purposes.
Computational modeling plays a pivotal role in the rational design and prediction of stereoselective syntheses of molecules like this compound. acs.org Theoretical calculations can be used to investigate the transition states of key bond-forming reactions, such as [2+2] cycloadditions, which are common routes to cyclobutane rings. pressbooks.pubmdpi.com By determining the energies of the transition states leading to different stereoisomeric products, the stereochemical outcome of a reaction can be predicted. acs.org
For example, in a [2+2] cycloaddition to form the this compound ring system, computational analysis can identify the preferred reaction pathway (e.g., concerted or stepwise) and the geometry of the transition state that dictates the cis/trans stereochemistry of the product. scispace.com This allows chemists to screen different reactants, catalysts, and reaction conditions in silico to identify those that are most likely to afford the desired stereoisomer with high selectivity. nih.gov
Furthermore, computational methods can guide the design of chiral catalysts for enantioselective syntheses. By modeling the interaction of the catalyst with the reactants in the transition state, it is possible to understand the origins of enantioselectivity and to design new catalysts with improved performance. This predictive capability accelerates the development of efficient and highly stereoselective synthetic routes. acs.org
Applications of 2 Methyl 3 Phenylcyclobutan 1 One As a Building Block in Organic Synthesis
Role as a Key Synthetic Intermediate for Complex Molecules
Cyclobutane (B1203170) derivatives, including 2-methyl-3-phenylcyclobutan-1-one, are recognized as key intermediates in the synthesis of complex molecules. mdpi.combohrium.com Their utility stems from the high reactivity associated with the strained four-membered ring, which can be selectively cleaved or rearranged under various conditions to introduce functionality and build intricate molecular frameworks. mdpi.com For instance, exo-substituted cyclobutanones can be used to construct cis-fused seven- and eight-membered rings, as well as spiro-annulated structures, while endo-substituted variants can lead to bridged, bicyclic systems. researchgate.net The strategic use of cyclobutanone (B123998) intermediates allows chemists to access complex targets that might be challenging to prepare using more conventional methods. mdpi.com The presence of multiple functional groups and stereocenters, as in this compound, offers numerous handles for subsequent chemical manipulation, making it a powerful scaffold in modern synthetic chemistry. researchgate.net
Precursor to Functionalized Carbocyclic and Heterocyclic Systems
One of the most powerful applications of cyclobutanone derivatives is their use in ring expansion reactions to form larger, often more stable, five- and six-membered rings. researchgate.net Acid-catalyzed rearrangement is a common strategy to achieve this transformation. For example, 1-vinylcyclobutanols, which can be readily prepared from cyclobutanones like this compound via addition of a vinyl organometallic reagent, undergo ring expansion to yield cyclopentanones. researchgate.net
A notable application of this methodology is the acid-promoted ring expansion of isopropenylcyclobutanols to produce 2,2-dimethylcyclopentanones. ugent.be This reaction has been employed in the total synthesis of complex natural products. For instance, the treatment of specific isopropenylcyclobutanol precursors with p-toluenesulfonic acid in refluxing benzene (B151609) afforded high yields of cyclopentanone (B42830) derivatives that are key intermediates for sesquiterpenes like (±)-α-cuparenone and (±)-herbertene. ugent.be
Table 1: Acid-Promoted Ring Expansion of Isopropenylcyclobutanols to Cyclopentanones ugent.be
| Precursor (Isopropenylcyclobutanol) | Product (Cyclopentanone) | Yield (%) |
| 1-(1-Isopropenylcyclobutyl)-4-methylbenzene (Precursor to (±)-α-Cuparenone) | 2,2-Dimethyl-3-(4-methylphenyl)cyclopentanone | 76 |
| 1-(1-Isopropenylcyclobutyl)-3-methylbenzene (Precursor to (±)-Herbertene) | 2,2-Dimethyl-3-(3-methylphenyl)cyclopentanone | 70 |
| 1-(4-Methoxyphenoxymethyl)-2,2,3-trimethyl-3-isopropenylcyclobutanol (Precursor to Capsorubin) | 3-(4-Methoxyphenoxymethyl)-2,2,3-trimethylcyclopentanone | 70 |
While ring expansion is more common, ring contraction of cyclobutane derivatives represents another synthetic pathway, although it is less frequently employed for this specific ring system compared to larger rings. chemistrysteps.com General methods for ring contraction often involve the rearrangement of α-halo cycloalkanones, known as the Favorskii rearrangement, which proceeds through a cyclopropanone (B1606653) intermediate. chemistrysteps.com For cyclobutane systems, specific derivatives can be induced to contract. For example, 2-bromo- and 2-tosyloxy-cyclobutanones have been shown to undergo ring contraction to cyclopropane (B1198618) derivatives upon treatment with reagents like lithium aluminium hydride or Grignard reagents. rsc.org This transformation highlights a potential, albeit less common, reaction pathway for functionalized derivatives of this compound.
Cyclobutanones are excellent precursors for the synthesis of γ-lactams (five-membered cyclic amides), which are significant structural motifs in many biologically active compounds. rsc.org The primary methods for this one-atom ring expansion are the Beckmann rearrangement and the Schmidt reaction. wikipedia.orgwikipedia.org
The Beckmann rearrangement involves the acid-catalyzed conversion of a ketoxime to an amide. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org In the case of a cyclobutanone, it is first converted to its corresponding oxime. Treatment of the oxime with an acid (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride promotes the rearrangement, where one of the α-carbons migrates to the nitrogen atom, resulting in the formation of a γ-lactam after hydrolysis. rsc.orgwikipedia.org The migration of the group anti-periplanar to the leaving group on the nitrogen is a key feature of this reaction. wikipedia.org A recently developed method describes the synthesis of γ-lactams directly from cyclobutanones using a more stable oxime reagent as the aminating agent in the presence of a catalytic amount of a Brønsted acid. rsc.org
Table 2: Synthesis of γ-Lactams from Cyclobutanones via Beckmann-type Rearrangement rsc.org
| Starting Cyclobutanone | Product γ-Lactam | Yield (%) |
| Cyclobutanone | Piperidin-2-one (γ-Valerolactam) | 89 |
| 3-Phenylcyclobutan-1-one | 4-Phenylpyrrolidin-2-one | 85 |
| 3,3-Dimethylcyclobutan-1-one | 4,4-Dimethylpyrrolidin-2-one | 79 |
Alternatively, the Schmidt reaction achieves a similar transformation by reacting the ketone directly with hydrazoic acid (HN₃) under acidic conditions. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction proceeds through the addition of the azide (B81097) to the protonated carbonyl, followed by a rearrangement that expels nitrogen gas and forms the lactam. wikipedia.org Both methods provide reliable access to γ-lactam structures from cyclobutanone precursors.
The cyclobutane framework is a valuable platform for constructing complex spirocyclic and bicyclic systems, which are prevalent in natural products and pharmaceuticals. rsc.orgnih.gov Spirocycles are compounds where two rings are connected through a single shared atom. acs.org Exo-substituted cyclobutanones are known precursors for spiro-annulated ring systems. researchgate.net For example, cage-confined asymmetric photocatalysis has been used to construct spiro- and bispiro-compounds containing cyclobutane rings through a cross [2+2] photocycloaddition, highlighting a modern approach to these complex structures. acs.orgnih.gov
Bicyclic architectures can also be accessed from cyclobutanone derivatives. Endo-substituted cyclobutanones, for instance, can undergo tandem rearrangements to produce bridged ring systems. researchgate.net The inherent strain and defined stereochemistry of precursors like this compound can be used to control the stereochemical outcome of these complex cyclization reactions.
Emerging Research Frontiers and Future Prospects for 2 Methyl 3 Phenylcyclobutan 1 One Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly central to modern synthetic planning, emphasizing the reduction of waste, use of safer reagents, and maximization of atom economy. Research into the synthesis of cyclobutanones, including 2-Methyl-3-phenylcyclobutan-1-one, is actively moving towards more sustainable methodologies.
Key features of these modern synthetic routes include:
Catalyst-driven processes: Replacing stoichiometric reagents with catalytic amounts of metals or organocatalysts reduces waste and environmental impact.
Cascade Reactions: Designing sequences where multiple bond-forming events occur in one pot without isolating intermediates saves time, solvents, and resources. rsc.org
Use of Renewable Energy: Photochemical and electrochemical methods offer greener alternatives to thermally driven reactions.
Table 1: Comparison of Synthetic Approaches for Substituted Cyclobutanones
| Feature | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Reagents | Often require stoichiometric, sometimes hazardous reagents. | Employs catalytic systems (metals, organocatalysts). organic-chemistry.org |
| Atom Economy | Can be low due to multi-step processes and protecting groups. | High, especially in cascade reactions that form multiple bonds in one step. rsc.orgrsc.org |
| Energy Source | Typically thermal heating. | Utilizes alternative energy like visible light (photochemistry). rsc.org |
| Waste Generation | Can generate significant solvent and reagent waste. | Minimized through one-pot procedures and catalysis. rsc.org |
| Selectivity | May require extensive protecting group chemistry to achieve. | High stereoselectivity can be achieved with chiral catalysts. organic-chemistry.org |
Exploration of Novel Reactivity Patterns and Cascade Reactions Involving the Cyclobutanone (B123998) Core
The inherent ring strain of the cyclobutanone core is not a liability but a powerful synthetic asset. This strain energy can be strategically released in subsequent reactions, driving the formation of more complex molecular architectures. A major frontier is the design of cascade reactions that begin with a substituted cyclobutanone and result in intricate polycyclic or spirocyclic systems. acs.org
Researchers have developed efficient cascade sequences, such as Michael/aldol (B89426)/ring-opening reactions, promoted by simple bases like potassium tert-butoxide. rsc.orgrsc.org These methods can convert substituted cyclobutanones into densely functionalized cyclohexene (B86901) derivatives, which are difficult to access through other means. rsc.org Another innovative strategy involves the desymmetrization of a cyclobutanone followed by a sequence of aldol and addition reactions to create architecturally fascinating oxa-spirocycles with high optical purity. acs.org
The versatility of the cyclobutanone moiety is demonstrated by its participation in:
Ring-Opening Reactions: The C-C bonds of the cyclobutanone can be selectively cleaved under transition-metal catalysis or base promotion to generate linear intermediates for further transformations. rsc.orgnih.gov
Ring Expansions: Proline-catalyzed tandem reactions can convert cyclobutanones into five-membered γ-lactams. nih.gov
[2+2] Cycloadditions: Cyclobutanones themselves can be synthesized via [2+2] cycloadditions and then serve as precursors for further functionalization. nih.gov
Table 2: Examples of Cascade Reactions Starting from Cyclobutanone Derivatives
| Reaction Type | Starting Materials | Promoter/Catalyst | Resulting Structure | Reference |
|---|---|---|---|---|
| Michael/Aldol/Ring-Opening | Substituted Cyclobutanone, Chalcone | Potassium tert-butoxide | Densely substituted cyclohexene-carboxylic acid | rsc.orgrsc.org |
| Desymmetrization/Aldol/1,4-Addition | 3-Substituted Cyclobutanone, Enone | Cinchona-derived squaramide | Enantiopure oxa-spirocycles | acs.org |
| Ring-Opening/Cyclization | 3-Ethoxy Cyclobutanone, Naphthol | Brønsted Acid | 2,8-Dioxabicyclo[3.3.1]nonane derivative | researchgate.net |
| Annulation Cascade | 1,1,1-Trichloroalkane, α,β-Unsaturated Ketone | CrCl₂/CuCN | (E)-2-Alkylidenecyclobutanol | nih.gov |
Integration with Flow Chemistry and High-Throughput Experimentation Platforms
To accelerate the discovery and optimization of reactions involving this compound, chemists are turning to automated and continuous processing technologies. Flow chemistry and high-throughput experimentation (HTE) are transforming the way chemical synthesis is performed.
Flow Chemistry involves performing reactions in a continuously flowing stream through a network of tubes and reactors. europa.eu This technology offers several advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, time), enhanced safety for handling reactive intermediates, and ease of scalability. europa.eunih.gov For the synthesis and functionalization of this compound, flow chemistry could enable:
Safe execution of highly exothermic or fast reactions.
Rapid optimization of reaction conditions by systematically varying flow rates and temperatures. mdpi.com
Telescoped multi-step syntheses where the output of one reactor flows directly into the next, avoiding manual workup and purification steps. uc.ptsyrris.jp
High-Throughput Experimentation (HTE) utilizes multi-well plates and robotics to perform hundreds or even thousands of reactions in parallel. seqens.comyoutube.com This allows for the rapid screening of a vast array of catalysts, reagents, solvents, and conditions. nih.gov For a molecule like this compound, HTE can be used to:
Quickly discover optimal conditions for its synthesis.
Explore its reactivity with a large library of different reaction partners.
Generate large, high-quality datasets that can be used to train machine learning models. youtube.com
Software platforms like phactor™ have been developed to facilitate the design, execution, and analysis of these complex experimental arrays, closing the loop between planning and discovery. nih.govchemrxiv.org
Expanding the Scope of Synthetic Utility for Advanced Materials and Complex Molecular Architectures
The ultimate goal of developing new synthetic methods is to apply them to the creation of valuable molecules. The unique three-dimensional structure and inherent reactivity of the this compound scaffold make it an attractive starting point for synthesizing molecules with advanced applications.
The ability to use cyclobutanones as versatile building blocks has been demonstrated in the total synthesis of numerous complex natural products. nih.gov Their strained ring system can be manipulated to construct other ring systems, such as pyrrolidines, γ-lactams, and spirocycles. acs.orgnih.gov These motifs are prevalent in biologically active compounds and pharmaceuticals.
Future prospects for this compound include its use as a key intermediate in:
Complex Molecule Synthesis: Its defined stereocenters and reactive ketone handle can be used to control the stereochemistry of more elaborate targets, including natural products and their analogues. acs.orgnih.gov
Advanced Materials: The rigid cyclobutane (B1203170) core can be incorporated into larger polymer or supramolecular structures to influence their physical and material properties. While less explored, the precise geometry of such building blocks is a key design element in materials science.
Diversity-Oriented Synthesis: The development of novel ring-opening and cycloaddition reactions with furan-fused cyclobutanones demonstrates their potential as versatile synthons for creating a wide range of diverse molecular structures from a common precursor. springernature.com
The continued exploration of new reactions and the application of modern technologies will undoubtedly expand the synthetic toolbox available for this versatile compound, paving the way for its use in creating the next generation of advanced materials and complex functional molecules.
Q & A
Q. What are the recommended synthetic routes for 2-methyl-3-phenylcyclobutan-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cycloaddition or ring-strain-driven reactions. For structurally similar cyclobutane derivatives, classical methods include [2+2] photocycloaddition of substituted alkenes or ketones under UV light . Industrial-scale synthesis may employ catalysts (e.g., Lewis acids) to optimize regioselectivity and reduce side products. Reaction solvents (e.g., THF, DCM) and temperature (0–25°C) significantly impact yield, as demonstrated in studies on 3-methyl-3-phenylcyclobutan-1-amine synthesis . Purity can be enhanced via column chromatography or recrystallization using hexane/ethyl acetate mixtures.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic cyclobutane ring protons (δ 2.5–3.5 ppm) and ketone carbonyl signals (δ 200–220 ppm in ¹³C). Compare with databases like PubChem for analogous compounds (e.g., 3,3-dimethyl-1-phenylbutan-2-one) .
- IR : Confirm the ketone group (C=O stretch ~1700 cm⁻¹) and aromatic C-H bends (~700 cm⁻¹) .
- MS : Molecular ion peaks (e.g., m/z 174 for C₁₁H₁₀O) and fragmentation patterns (loss of CO or methyl groups) provide structural validation .
Q. What preliminary biological screening assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial disk diffusion tests. For neuroactive potential, receptor-binding assays (e.g., serotonin or dopamine receptors) are recommended, as methoxy-phenyl analogs show receptor modulation . Dose-response curves (0.1–100 µM) and positive controls (e.g., known kinase inhibitors) ensure reliability.
Advanced Research Questions
Q. How can computational modeling (DFT, MD simulations) resolve conflicting data on the stability of this compound’s ring structure?
- Methodological Answer : Use density functional theory (DFT) to calculate bond angles and strain energy. Compare with X-ray crystallography data from analogs like methyl 2-cyanocyclobutane-1-carboxylate . Molecular dynamics (MD) simulations at varying temperatures (25–100°C) can predict ring-opening tendencies. Validate with experimental DSC (differential scanning calorimetry) to correlate computational and empirical thermal stability .
Q. What strategies address contradictions in reported enantioselective synthesis pathways for this compound?
- Methodological Answer :
- Chiral Catalysts : Test enantioselective [2+2] cycloadditions using chiral Lewis acids (e.g., binap-metal complexes) .
- Kinetic Resolution : Monitor reaction intermediates via HPLC with chiral columns (e.g., Chiralpak AD-H).
- Isotopic Labeling : Use ¹³C-labeled precursors to track stereochemical outcomes in NMR .
Q. How do substituent effects (methyl vs. phenyl groups) influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : Conduct comparative studies using analogs like 3,3-dimethyl-1-phenylbutan-2-one .
- Electrophilicity : Measure ketone reactivity via Hammett plots using substituted nucleophiles (e.g., Grignard reagents).
- Steric Effects : Analyze reaction rates with bulky nucleophiles (e.g., tert-butylamine) to quantify steric hindrance from the phenyl group .
Q. What advanced techniques (e.g., XAS, Cryo-EM) could elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- X-ray Absorption Spectroscopy (XAS) : Probe metal-binding capabilities (e.g., with Zn²⁺ or Cu²⁺) in enzyme active sites.
- Cryo-EM : Resolve binding conformations with membrane proteins (e.g., GPCRs) at near-atomic resolution .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target-ligand interactions .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies in reported toxicity profiles of this compound across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from OECD-compliant assays (e.g., Ames test, acute oral toxicity) .
- Species-Specific Sensitivity : Compare results across models (e.g., rat hepatocytes vs. human cell lines) .
- Dose-Response Replication : Standardize protocols (e.g., ISO 10993-5 for cytotoxicity) to minimize variability .
Q. What statistical frameworks are optimal for analyzing structure-activity relationship (SAR) data of cyclobutanone derivatives?
- Methodological Answer : Use multivariate regression (e.g., PLS or random forest models) to correlate substituent parameters (logP, molar refractivity) with bioactivity. Validate with leave-one-out cross-validation (LOOCV) and external test sets from public databases (e.g., PubChem BioAssay) .
Research Design and Ethical Considerations
Q. How to design a robust SAR study for this compound analogs while minimizing synthetic redundancy?
- Methodological Answer :
- Fragment-Based Design : Prioritize analogs with systematic substituent variations (e.g., halogenation, alkyl chain length) .
- High-Throughput Screening (HTS) : Use combinatorial libraries to assess >100 derivatives for bioactivity.
- Ethical Compliance : Adhere to REACH regulations and RIFM safety evaluation criteria for novel compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
